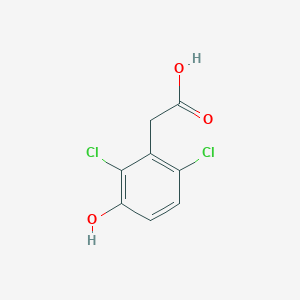2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid
CAS No.: 89894-48-4
Cat. No.: VC2880808
Molecular Formula: C8H6Cl2O3
Molecular Weight: 221.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89894-48-4 |
|---|---|
| Molecular Formula | C8H6Cl2O3 |
| Molecular Weight | 221.03 g/mol |
| IUPAC Name | 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C8H6Cl2O3/c9-5-1-2-6(11)8(10)4(5)3-7(12)13/h1-2,11H,3H2,(H,12,13) |
| Standard InChI Key | MOXUPFSOUPMFMB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1O)Cl)CC(=O)O)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1O)Cl)CC(=O)O)Cl |
Introduction
Chemical Structure and Properties
2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid features a benzene ring with two chlorine atoms at positions 2 and 6, a hydroxyl group at position 3, and an acetic acid moiety attached to the aromatic ring. This specific substitution pattern contributes to its distinctive chemical behavior and reactivity profile.
Basic Identification
Physical and Chemical Properties
Applications and Research Significance
Related Compounds and Comparative Analysis
Structurally Related Compounds
Several compounds sharing structural similarities with 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid include:
Comparative Properties
The positioning of functional groups significantly affects the properties and reactivity of these related compounds:
-
The presence of the hydroxyl group at position 3 in 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid likely influences its hydrogen bonding capability and solubility compared to non-hydroxylated analogs.
-
The chlorine atoms at positions 2 and 6 create steric effects that may impact the reactivity of the compound and its interactions with biological targets.
-
The acetic acid side chain provides a flexible point of attachment that distinguishes this compound from related benzoic acid derivatives, potentially affecting its biological activity profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume